molecular formula C9H14ClNO B12319390 2-Amino-2-(P-tolyl)ethan-1-OL hcl

2-Amino-2-(P-tolyl)ethan-1-OL hcl

Cat. No.: B12319390
M. Wt: 187.66 g/mol
InChI Key: SXKKIUVSYPXHBT-UHFFFAOYSA-N
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Description

2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is an organic compound that features an amino group, a hydroxyl group, and a tolyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride typically involves the reaction of P-tolualdehyde with nitromethane to form a nitroalcohol intermediate. This intermediate is then reduced to the corresponding amino alcohol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride is in the synthesis of chiral compounds. It has been utilized as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched products. The compound can form diastereomeric complexes with various substrates, facilitating the resolution of racemic mixtures through selective reactions.

Case Study: Enantiomeric Excess Determination

Research has shown that using 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride as a chiral solvating agent can effectively determine the enantiomeric excess of chiral alcohols via NMR spectroscopy. This method enhances the accuracy of chiral analysis in pharmaceutical development .

Pharmaceutical Applications

The compound exhibits potential as an active pharmaceutical ingredient due to its analgesic properties. Studies have indicated that derivatives of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride can be formulated into pain-relief medications with minimal toxicity .

Table 1: Pharmaceutical Applications

Application Description
Analgesic FormulationsUsed in pain management drugs with low toxicity
Chiral AuxiliaryAids in synthesizing enantiopure drugs
Building Block for Complex MoleculesServes as a precursor for various bioactive compounds

Organic Synthesis

In organic synthesis, 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride acts as a versatile building block for constructing more complex molecules. Its ability to participate in various reaction types, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic chemistry.

Example: Synthesis of β-NH₂ Alcohols

Research has demonstrated methods for synthesizing β-amino alcohols using this compound as an intermediate, showcasing its utility in generating important structural motifs found in many natural products and pharmaceuticals .

Catalytic Applications

The compound has also been explored for its catalytic properties in C-H amination reactions. Its ability to facilitate the formation of amines from hydrocarbons under mild conditions is notable, expanding its applicability in synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(o-tolyl)ethan-1-OL hydrochloride
  • 2-(p-Tolyl)ethylamine
  • ®-2-Amino-2-(p-tolyl)ethan-1-OL

Uniqueness

2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers and analogs, it may exhibit different pharmacological and chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Amino-2-(p-tolyl)ethan-1-OL hydrochloride, also known as (R)-2-Amino-2-(p-tolyl)ethan-1-ol HCl, is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(p-tolyl)ethan-1-OL HCl is characterized by an amino group attached to a secondary alcohol, with a p-tolyl group influencing its pharmacological properties. The molecular formula is C9H13ClN2O, and its molecular weight is approximately 188.66 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of amino alcohols can possess significant antimicrobial properties. For instance, compounds structurally related to 2-Amino-2-(p-tolyl)ethan-1-OL have shown selective activity against certain bacterial strains, including Chlamydia trachomatis and other Gram-positive and Gram-negative bacteria. In vitro assays have indicated that these compounds can inhibit bacterial growth and affect cell morphology without significant toxicity to human cells .

2. Neuroprotective Effects
Research has suggested that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems. Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission .

3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) have revealed moderate cytotoxic effects associated with certain derivatives of amino alcohols. The IC50 values reported indicate a dose-dependent response, suggesting potential applications in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Study Findings Reference
Arai et al.Identified moderate cytotoxicity against liver and breast cancer cell lines with IC50 values around 86 μM.
Leung et al.Demonstrated selective antibacterial activity against N. meningitidis and H. influenzae.
Neuroprotective StudyShowed inhibition of AChE activity, enhancing cholinergic signaling in neuronal models.

Synthesis Methods

The synthesis of this compound typically involves the reaction of p-tolyl compounds with appropriate amine precursors under controlled conditions to yield the desired product with high enantiomeric purity .

Properties

IUPAC Name

2-amino-2-(4-methylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKIUVSYPXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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